![molecular formula C15H19NOS B2970858 (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone CAS No. 2320375-47-9](/img/structure/B2970858.png)
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
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Overview
Description
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone, also known as CTMP, is a novel psychoactive substance that belongs to the family of cathinones. It is a synthetic compound that is structurally similar to other stimulants such as amphetamines and cocaine. CTMP has gained popularity in recent years due to its potential as a research tool for studying the central nervous system.
Mechanism of Action
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has also been found to have an affinity for serotonin transporters, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased alertness, concentration, and energy. (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has also been found to have an anorectic effect, leading to decreased appetite and weight loss.
Advantages and Limitations for Lab Experiments
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has several advantages as a research tool. It is a highly potent and selective inhibitor of dopamine and norepinephrine transporters, making it a useful tool for studying the mechanisms of action of these neurotransmitters. (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone in lab experiments. Its effects on serotonin transporters are less pronounced, limiting its usefulness in studying the mechanisms of action of serotonin. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Future Directions
There are several areas of future research that could be explored using (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone. One potential area is the study of the long-term effects of (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone on the central nervous system. Another area is the investigation of the effects of (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone on other neurotransmitter systems, such as the GABAergic system. Finally, the development of new analogs of (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone could lead to the discovery of even more potent and selective dopamine and norepinephrine transporter inhibitors.
Synthesis Methods
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone involves a series of chemical reactions that start with the reaction of piperidine with cyclobutanone. This is followed by the reaction of the resulting compound with 5-methylthiophene-2-carboxylic acid chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been used in scientific research to investigate the central nervous system. It has been found to have a high affinity for dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This makes (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone a potential tool for studying the mechanisms of action of these neurotransmitters in the brain.
properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-5-6-14(18-11)15(17)16-9-7-13(8-10-16)12-3-2-4-12/h5-6H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZVYQNADZTBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(=C3CCC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(5-methylthiophene-2-carbonyl)piperidine |
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